N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide
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Overview
Description
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide is a chemical compound with the molecular formula C10H6ClF3N2O It is known for its unique structural features, including a cyanoacetamide group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with cyanoacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the cyanoacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyanoacetamide group can be involved in oxidation or reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the breakdown of the cyanoacetamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce carboxylic acids or amides.
Scientific Research Applications
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The cyanoacetamide group can act as a nucleophile, participating in various biochemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on enzymes and receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Lacks the cyano group, which may affect its reactivity and applications.
2-chloro-4-(trifluoromethyl)aniline: A precursor in the synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide, with different chemical properties.
N-(4-chlorophenyl)-2-cyanoacetamide: Similar structure but without the trifluoromethyl group, which may influence its biological activity.
Uniqueness
This compound is unique due to the presence of both the cyanoacetamide and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-7-5-6(10(12,13)14)1-2-8(7)16-9(17)3-4-15/h1-2,5H,3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSBATOYFHKYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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